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molecular formula C12H18N2O2<br>(CH3)2C6H7(CH3)(N=C=O)CH2N=C=O<br>C12H18N2O2 B1198615 Isophorone diisocyanate CAS No. 4098-71-9

Isophorone diisocyanate

Cat. No. B1198615
M. Wt: 222.28 g/mol
InChI Key: NIMLQBUJDJZYEJ-UHFFFAOYSA-N
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Patent
US06303185B1

Procedure details

About 525.0 grams (4.73 equiv.) of isophorone diisocyanate1 and 1.5 grams of dibutyltindilaurate2 catalyst, followed by 986 grams (3.88 equiv.) of octylphenol ethoxylate3, were added to a 3000 ml three-neck resin kettle equipped with a Trubore stirrer, N2 atmosphere inlet, and a thermocouple-temperature controller. The reaction mixture was heated to about 135° C., about 346.1 grams (0.497 equiv.) of a yellow polymeric colorant corresponding to Colorant A from Table I of U.S. Pat. No. 5,231,135 were added and the reaction mixture was heated for approximately 2 hours. An additional about 110.0 grams (0.433 equiv.) of octylphenol ethoxylate3 were added and the reaction mixture was heated at about 150° C. for approximately 2 hours. An FT-IR of the product was obtained to insure all of the isocyanate (NCO) functionality was consumed. The absence (disappearance) of a peak at about 2285 cm−1 (NCO) and the appearance (or increase in magnitude) of peaks at about 1740-1680 cm−1 and about 1540-1530 cm−1 corresponding to urethane frequencies were used to confirm this. The diurethane reaction product was poured into aluminum molds and allowed to cool and harden. This final colored resin product was characterized by the following physical properties: viscosity of about 121 cPs as measured by a Ferranti-Shirley cone-plate viscometer at about 140° C., a melting point of about 38° C. to about 115° C. as measured by electrothermal capillary melting point apparatus, a Tg of about 12.4° C. as measured by differential scanning calorimetry using a DuPont 2100 calorimeter at a scan rate of 20° C./minute, and a spectral strength of about 5634 milliliters Absorbance Units per gram at λmax as measured by dilution in n-butanol using a Perkin Elmer Lambda 2S UV/VIS spectrophotometer.
Quantity
525 g
Type
reactant
Reaction Step One
Quantity
986 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
110 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
2S
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
dibutyltindilaurate2 catalyst
Quantity
1.5 g
Type
catalyst
Reaction Step Nine

Identifiers

REACTION_CXSMILES
O=[C:2]1[CH2:9][C:6]([CH3:8])([CH3:7])[CH2:5][C:4]([CH3:10])=[CH:3]1.C(C1C=CC=C[C:20]=1[OH:25])CCCCCCC.[N:26]#N.[N-:28]=[C:29]=O.[Al].[CH2:32]([OH:36])CCC>>[O:36]=[C:32]=[N:26][CH:2]1[CH2:9][C:6]([CH3:8])([CH3:7])[CH2:5][C:4]([CH3:10])([CH2:29][N:28]=[C:20]=[O:25])[CH2:3]1

Inputs

Step One
Name
Quantity
525 g
Type
reactant
Smiles
O=C1C=C(CC(C)(C)C1)C
Step Two
Name
Quantity
986 g
Type
reactant
Smiles
C(CCCCCCC)C1=C(C=CC=C1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Four
Name
Quantity
110 g
Type
reactant
Smiles
C(CCCCCCC)C1=C(C=CC=C1)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N-]=C=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al]
Step Seven
Name
2S
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)O
Step Nine
Name
dibutyltindilaurate2 catalyst
Quantity
1.5 g
Type
catalyst
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
135 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added to a 3000 ml three-neck resin kettle
ADDITION
Type
ADDITION
Details
5,231,135 were added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated for approximately 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated at about 150° C. for approximately 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
An FT-IR of the product was obtained
CUSTOM
Type
CUSTOM
Details
was consumed
TEMPERATURE
Type
TEMPERATURE
Details
The absence (disappearance) of a peak at about 2285 cm−1 (NCO) and the appearance (or increase in magnitude) of peaks at about 1740-1680 cm−1 and about 1540-1530 cm−1 corresponding to urethane frequencies
CUSTOM
Type
CUSTOM
Details
The diurethane reaction product
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
as measured by a Ferranti-Shirley cone-plate viscometer at about 140° C.

Outcomes

Product
Name
Type
Smiles
O=C=NC1CC(CN=C=O)(CC(C1)(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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